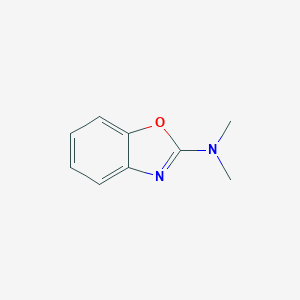

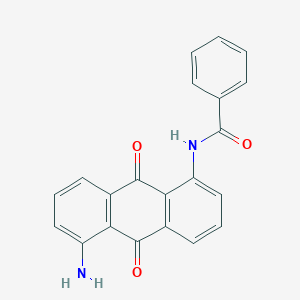

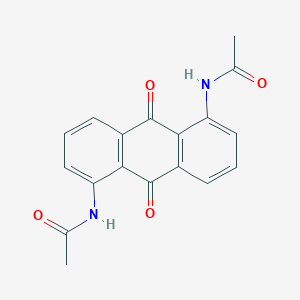

6-氧代-1,6-二氢吡嗪-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid often involves complex processes. For instance, a method described by Gloanec et al. (2002) involved the synthesis of a conformationally constrained peptidomimetic derivative from (S)-pyroglutamic acid as the starting material (Gloanec et al., 2002). Another study by Illgen et al. (2004) reported a novel one-pot condensation process for synthesizing 6-oxo-1,4,5,6-tetrahydro-pyrazine-2-carboxylic acid methyl esters from various aldehydes, amines, and an isocyanide (Illgen et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid has been studied using techniques like X-ray crystallography. Takusagawa and Shimada (1973) analyzed the crystal structure of pyrazine-2,3-dicarboxylic acid dihydrate, noting the interaction of lone pairs of N atoms in the pyrazine ring in H-bonds (Takusagawa & Shimada, 1973).

Chemical Reactions and Properties

Various chemical reactions and properties of related compounds have been explored. For instance, the work by Mishra et al. (2010) described the synthesis of 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide, providing insights into the chemical behavior of similar compounds (Mishra et al., 2010).

科学研究应用

合成和结构分析

合成途径和表征:Wiedemann & Grohmann (2009) 的研究重点评估了吡嗪羧酸衍生物的历史和新合成路线,提供了对合成这些化合物的挑战和解决方案的见解。该研究详细介绍了类似取代的 5-羟基-6-氧代-1,6-二氢吡啶-2-羧酰胺的合成,强调了此类衍生物在有机化学中的重要性 (Wiedemann & Grohmann, 2009).

配位化学:Koleša-Dobravc 等人 (2014) 合成了具有吡嗪衍生物的氧化钒 (IV) 络合物,证明了该化合物在形成可能具有生物学相关性的络合物中的效用,特别是在血浆蛋白相互作用的背景下 (Koleša-Dobravc 等人,2014).

有机合成中的应用

肽模拟物衍生物:Gloanec 等人 (2002) 描述了一种新的肽模拟物衍生物的合成,展示了吡嗪羧酸衍生物作为受限肽设计中的中间体的效用,可能在药物设计中很有用 (Gloanec 等人,2002).

生物技术生产:Aurich 等人 (2012) 讨论了包括吡嗪羧酸衍生物在内的氧代和羟基羧酸的生物技术制备,作为有机合成的新的构建模块,重点介绍了他们的“绿色”合成方法和在制备用于药物研究的手性实体中的应用 (Aurich 等人,2012).

新化合物和潜在的生物活性

- 抗癌活性:Gaber 等人 (2021) 对 1-[(芳基)(3-氨基-5-氧代吡唑烷-4-亚甲基)甲基]-2-氧代-1,2-二氢喹啉-3-羧酸衍生物的合成研究了它们对乳腺癌 MCF-7 细胞系的抗癌作用,显示出显着的活性,并强调了这些衍生物的治疗潜力 (Gaber 等人,2021).

安全和危害

作用机制

Biochemical Pathways

It has been observed that the compound can induce regiospecific hydroxylation of pyridine-2-carboxylic acid

Pharmacokinetics

It is known that the compound is solid at room temperature , suggesting that it may have good stability. Its bioavailability and other pharmacokinetic properties are subjects of ongoing research.

Action Environment

The action, efficacy, and stability of 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid can be influenced by various environmental factors. For instance, the compound is known to be stable in a dry environment and at temperatures between 2-8°C . Other environmental factors that could influence its action include pH, presence of other compounds, and specific conditions within the cellular environment.

属性

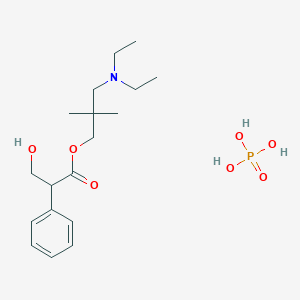

IUPAC Name |

6-oxo-1H-pyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-4-2-6-1-3(7-4)5(9)10/h1-2H,(H,7,8)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXIGTYJDLGWRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436385 |

Source

|

| Record name | 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxo-1,6-dihydropyrazine-2-carboxylic acid | |

CAS RN |

13924-99-7 |

Source

|

| Record name | 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dithia-7-azaspiro[4.4]nonane](/img/structure/B86125.png)

![Acenaphtho[1,2-j]fluoranthene](/img/structure/B86126.png)